N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide
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Overview
Description
N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide is a complex organic compound that belongs to the class of phenylpyrrolines. This compound contains a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
One common method for synthesizing oxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions typically include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Chemical Reactions Analysis
N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents . For example, the compound can undergo substitution reactions with halogen derivatives to form new products with different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, the compound’s unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes .
Mechanism of Action
The mechanism of action of N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s difluorophenyl group and oxazole ring play a crucial role in its binding to target proteins and enzymes . This binding can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide can be compared to other similar compounds, such as phenylpyrrolines and oxazole derivatives . These compounds share structural similarities, including the presence of aromatic rings and heterocyclic structures .
Properties
IUPAC Name |
N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2/c1-13-19(24-20(27-13)17-11-15(21)6-7-18(17)22)12-25-10-4-3-5-16(25)8-9-23-14(2)26/h6-7,11,16H,3-5,8-10,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHORKWTZPLSSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)CN3CCCCC3CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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